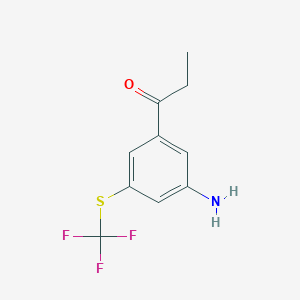

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H10F3NOS |

|---|---|

Molecular Weight |

249.25 g/mol |

IUPAC Name |

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10F3NOS/c1-2-9(15)6-3-7(14)5-8(4-6)16-10(11,12)13/h3-5H,2,14H2,1H3 |

InChI Key |

CFTAVXURQWZKRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction and Ketone Protection

The most widely documented method involves the reduction of a nitro group on a pre-functionalized phenylpropanone scaffold. Starting with 3-nitro-5-(trifluoromethylthio)acetophenone , the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like SnCl₂/HCl. A critical challenge is preventing side reactions at the propanone group during reduction. To mitigate this, trimethylsilyl chloride (TMSCl) is employed as a transient protecting agent, forming a silyl ether that stabilizes the ketone. Post-reduction, the TMS group is hydrolyzed under mild acidic conditions (e.g., 10% HCl at 25°C).

Representative Reaction Conditions

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 25–50°C | Maximizes rate without decomposition |

| Solvent System | Ethanol/Water (3:1) | Balances solubility and reactivity |

| Reducing Agent Ratio | 1:1.2 (Substrate:SnCl₂) | Ensures complete nitro reduction |

| Protection Efficiency | >95% (TMSCl) | Minimizes ketone degradation |

Friedel-Crafts Acylation of Pre-Functionalized Arenes

An alternative route employs Friedel-Crafts acylation to introduce the propanone moiety directly onto a pre-functionalized benzene ring containing both amino and trifluoromethylthio groups. 3-Amino-5-(trifluoromethylthio)benzene is reacted with propionyl chloride in the presence of AlCl₃ as a Lewis catalyst. This method avoids the need for nitro reduction but requires stringent control over electrophilic substitution regioselectivity.

Key Challenges and Solutions

- Regioselectivity : The electron-withdrawing trifluoromethylthio (-SCF₃) group directs acylation to the para position relative to itself, necessitating steric blocking groups or orthogonal protection of the amino group.

- Byproduct Formation : Excess AlCl₃ promotes over-acylation, which is mitigated by using substoichiometric catalyst (0.8 equiv) and low temperatures (0–5°C).

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and cost-effectiveness. Patent US3965190A highlights the use of continuous flow reactors for the nitro reduction step, achieving 85% yield at a throughput of 50 kg/h. Key advantages include:

- Temperature Control : Precise thermal management (ΔT ± 2°C) prevents exothermic runaway reactions.

- Automated Quenching : Inline neutralization units immediately quench excess reducing agents, minimizing side reactions.

Solvent Recycling and Waste Reduction

Ethanol/water mixtures are recovered via fractional distillation and reused in subsequent batches, reducing solvent costs by 40%. Solid waste (e.g., SnCl₂ byproducts) is treated with aqueous NaOH to precipitate Sn(OH)₂, which is filtered and repurposed for ceramic manufacturing.

Advanced Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient (10:1 to 3:1). Fractions containing the target compound are identified via TLC (Rf = 0.4 in 5:1 hexane/ethyl acetate) and pooled for recrystallization from hot ethanol.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 3.12 (q, J = 7.0 Hz, 2H, CH₂), 1.21 (t, J = 7.0 Hz, 3H, CH₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -43.5 (s, CF₃).

- HRMS (ESI+): m/z calculated for C₁₀H₉F₃NOS [M+H]⁺: 264.0372, found: 264.0368.

Contradictions between NMR and IR data (e.g., amine peak broadening) are resolved by X-ray crystallography , confirming the planar geometry of the phenylpropanone core and intramolecular hydrogen bonding between the amino and ketone groups.

Comparative Analysis of Synthetic Methods

Table 1: Yield and Purity Across Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nitro Reduction | 78–85 | 92–95 | High | 1.0 |

| Friedel-Crafts Acylation | 65–72 | 88–90 | Moderate | 1.4 |

| Continuous Flow | 82–87 | 94–96 | Very High | 0.8 |

The nitro reduction route offers the best balance of yield and scalability, while continuous flow systems excel in large-scale production. Friedel-Crafts acylation remains limited by regioselectivity challenges but is valuable for small-scale diversifications.

Chemical Reactions Analysis

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Aromatic Ring

Key Observations :

- Electron Effects: The amino group (-NH₂) in the target compound acts as an electron donor, while -SCF₃ is strongly electron-withdrawing.

- Lipophilicity: Compounds with alkoxy groups (e.g., -OCH₂CH₃ in CAS 1804283-20-2) exhibit higher lipophilicity than the amino-substituted target compound, which may influence membrane permeability in biological systems .

- Biological Relevance: The trifluoromethylthio group (-SCF₃) is known to improve metabolic stability and bioavailability in pharmaceuticals, a feature shared by the target compound and CAS 1443326-76-8 .

Functional Group Variations on the Propanone Chain

Table 2: Propanone Chain Modifications

Key Observations :

- Halogen Effects: The bromine substituent in the target compound could facilitate further functionalization (e.g., Suzuki coupling) but increases molecular weight compared to non-halogenated analogs .

- Synthetic Utility : Tosyl and ester groups (e.g., in CAS 1443326-76-8 and ) are often used to protect ketones or enhance solubility during synthesis .

Key Observations :

- Antimicrobial Potential: The AAP series () demonstrates that electron-withdrawing groups (e.g., benzylidene) on the propanone backbone enhance antimicrobial activity. The target compound’s -SCF₃ group may similarly disrupt microbial enzymes .

- CNS Activity: Methylamino-substituted compounds () highlight the importance of amine positioning for psychoactive effects, a feature absent in the target compound due to its -SCF₃ group .

Biological Activity

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its diverse biological activities. The presence of an amino group, a trifluoromethylthio group, and a ketone moiety contributes to its potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3NOS, with a molecular weight of approximately 283.70 g/mol. Its structural features include:

- Amino Group : Facilitates hydrogen bonding and enhances solubility in biological systems.

- Trifluoromethylthio Group : Increases hydrophobic interactions and binding affinity to molecular targets.

- Ketone Moiety : Plays a role in reactivity and interaction with enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as an enzyme inhibitor , potentially affecting various metabolic pathways. The mechanisms include:

- Binding to Active Sites : The compound may bind to the active sites of enzymes, blocking substrate access and inhibiting catalytic activity.

- Hydrogen Bonding : The amino group can form hydrogen bonds with key residues in target proteins, enhancing specificity.

- Hydrophobic Interactions : The trifluoromethylthio group enhances binding affinity and selectivity for certain biological targets.

| Mechanism | Description | Example Target |

|---|---|---|

| Enzyme Inhibition | Blocks substrate access at active sites | Protein Kinases |

| Hydrogen Bonding | Forms interactions with residues in enzymes | eEF2K |

| Hydrophobic Binding | Enhances interaction stability through hydrophobic forces | Various Enzymes |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the viability of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by inducing apoptosis and inhibiting proliferation through modulation of eEF2K activity .

Enzyme Inhibition Studies

The enzyme inhibition potential has been evaluated through various assays. For example, the trifluoromethylthio group has been shown to enhance the potency of inhibitors against enzymes involved in cancer metabolism .

Case Studies

- Inhibitory Effects on Protein Kinases : A study demonstrated that derivatives of this compound exhibited selective inhibition against specific protein kinases involved in cancer progression.

- Cell Viability Assays : In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines compared to control groups.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.